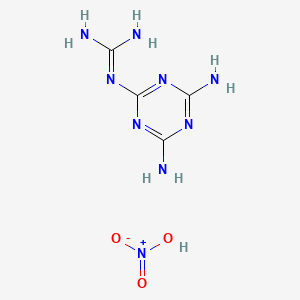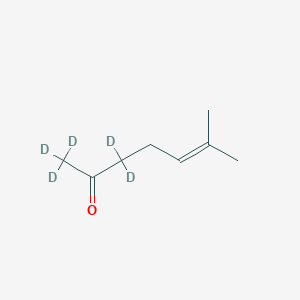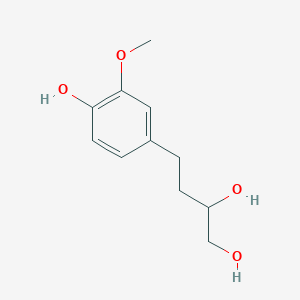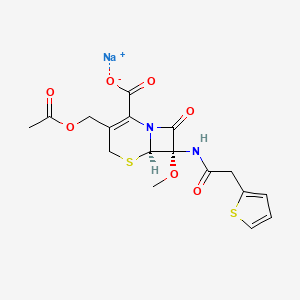
7alpha-Methoxycephalotin Monosodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7alpha-Methoxycephalotin Monosodium Salt is a chemical compound with the molecular formula C17H19N2NaO7S2 and a molecular weight of 450.46 . It is a derivative of cephalotin, a first-generation cephalosporin antibiotic. This compound is known for its enhanced stability and efficacy compared to its parent compound.
Preparation Methods
The synthesis of 7alpha-Methoxycephalotin Monosodium Salt involves several steps, starting from cephalotin. The key synthetic route includes the methoxylation of the 7alpha position of cephalotin. The reaction conditions typically involve the use of methanol and a suitable catalyst under controlled temperature and pressure . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
7alpha-Methoxycephalotin Monosodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7alpha-Methoxycephalotin Monosodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry for method development and validation.
Biology: The compound is studied for its interactions with bacterial enzymes and its potential as an antibacterial agent.
Medicine: Research focuses on its efficacy and safety as an antibiotic, particularly against resistant bacterial strains.
Industry: It is used in the development of new antibiotics and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 7alpha-Methoxycephalotin Monosodium Salt involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
7alpha-Methoxycephalotin Monosodium Salt is unique due to its methoxy group at the 7alpha position, which enhances its stability and resistance to beta-lactamase enzymes. Similar compounds include:
Cephalotin: The parent compound, less stable and more susceptible to beta-lactamase degradation.
Cefazolin: Another first-generation cephalosporin with a different side chain, offering a different spectrum of activity.
Cefuroxime: A second-generation cephalosporin with improved activity against Gram-negative bacteria.
Properties
Molecular Formula |
C17H17N2NaO7S2 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
sodium;(6R,7S)-3-(acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C17H18N2O7S2.Na/c1-9(20)26-7-10-8-28-16-17(25-2,15(24)19(16)13(10)14(22)23)18-12(21)6-11-4-3-5-27-11;/h3-5,16H,6-8H2,1-2H3,(H,18,21)(H,22,23);/q;+1/p-1/t16-,17+;/m1./s1 |
InChI Key |
NZZSIUCUSTZRDH-PPPUBMIESA-M |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@](C2=O)(NC(=O)CC3=CC=CS3)OC)SC1)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CC3=CC=CS3)OC)SC1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)
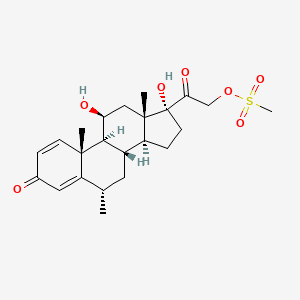
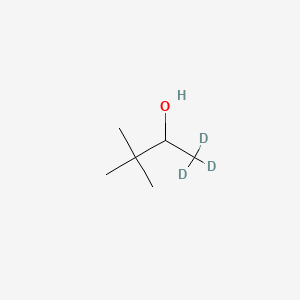
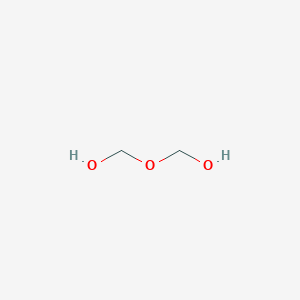
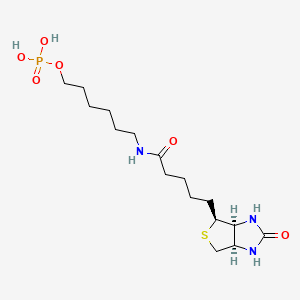
![4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate](/img/structure/B15289605.png)
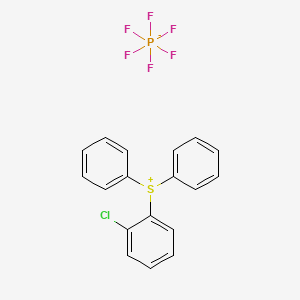

![4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol](/img/structure/B15289618.png)
